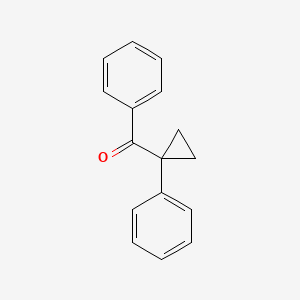
Phenyl(1-phenylcyclopropyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl(1-phenylcyclopropyl)methanone is an organic compound with the molecular formula C16H14O It is characterized by a cyclopropyl group attached to a phenyl ring, which is further connected to a methanone group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(1-phenylcyclopropyl)methanone typically involves the cyclopropanation of chalcones. One common method includes the use of a nickel catalyst in the presence of diiodomethane and diethylzinc. The reaction is carried out under an inert atmosphere, usually nitrogen, and at controlled temperatures to ensure high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient and cost-effective production.
化学反应分析
Types of Reactions: Phenyl(1-phenylcyclopropyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
Phenyl(1-phenylcyclopropyl)methanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of Phenyl(1-phenylcyclopropyl)methanone involves its interaction with specific molecular targets. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
相似化合物的比较
Phenyl(2-phenylcyclopropyl)methanone: Similar in structure but with the phenyl group attached at a different position on the cyclopropyl ring.
Cyclopropanemethanol, 1-phenyl-: A related compound with a hydroxyl group instead of a methanone group.
Uniqueness: Phenyl(1-phenylcyclopropyl)methanone is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
属性
CAS 编号 |
5685-39-2 |
|---|---|
分子式 |
C16H14O |
分子量 |
222.28 g/mol |
IUPAC 名称 |
phenyl-(1-phenylcyclopropyl)methanone |
InChI |
InChI=1S/C16H14O/c17-15(13-7-3-1-4-8-13)16(11-12-16)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI 键 |
JIBCLZZQDWQVMM-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


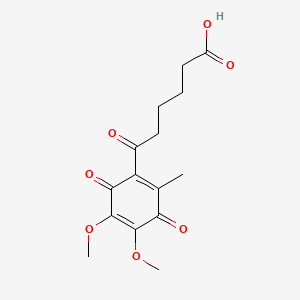



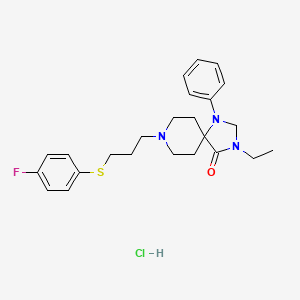
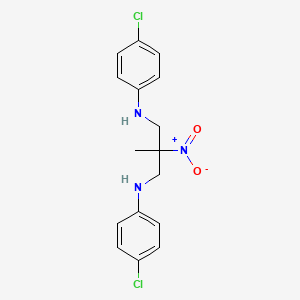
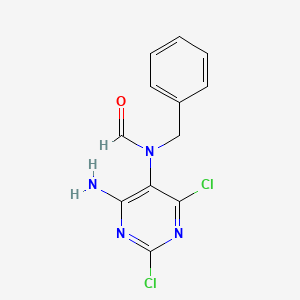


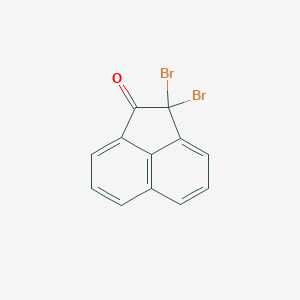
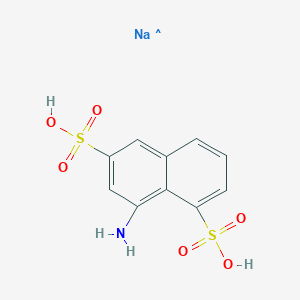
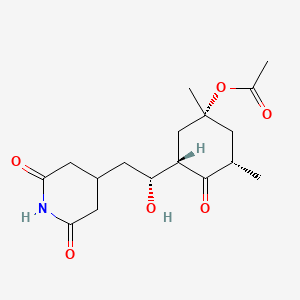
![2-[2-[6-[4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12809120.png)
![4'-(Chloromethyl)-1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B12809122.png)
